

Ergolide (C₁₇H₂₂O₅): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Ergolide*

Cat. No.: *B1196785*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergolide, a sesquiterpene lactone with the molecular formula C₁₇H₂₂O₅, is a natural product isolated from plants of the *Inula* genus, notably *Inula hupehensis* and *Inula britannica*.^[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory and antineoplastic properties. This technical guide provides a detailed overview of the known physical and chemical properties of **Ergolide**, its biological activities with a focus on its mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

While comprehensive experimental data for all physical properties of **Ergolide** are not readily available in the public domain, computed properties and some experimental observations have been reported.

General Properties

| Property | Value | Source |
|-------------------|--|------------|
| Molecular Formula | C ₁₇ H ₂₂ O ₅ | PubChem[1] |
| Molecular Weight | 306.35 g/mol | PubChem[1] |
| IUPAC Name | [(3aR,4S,5aR,8S,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,5,5a,6,7,8,9,9a-decahydroazuleno[4,5-b]furan-4-yl] acetate | PubChem[1] |
| CAS Number | 54999-07-4 | PubChem[1] |

Computed Properties

The following properties have been computationally predicted and are provided by PubChem.

| Property | Value |
|--------------------------------|---------------------|
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Exact Mass | 306.14672380 g/mol |
| Monoisotopic Mass | 306.14672380 g/mol |
| Topological Polar Surface Area | 75.7 Å ² |
| Heavy Atom Count | 22 |
| Complexity | 565 |

Solubility

Specific quantitative solubility data for **Ergolide** in various solvents is limited. However, one commercial supplier indicates its solubility in dimethyl sulfoxide (DMSO).

| Solvent | Solubility |
|---------|------------|
| DMSO | Soluble |

Note: Further experimental validation of solubility in a range of solvents is recommended for drug development purposes.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Ergolide**. While specific spectra are not provided, the literature confirms its characterization using the following methods. A comprehensive search for publicly available spectra or detailed peak lists was not successful.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR data have been used for the structural elucidation of **Ergolide**.
- Infrared (IR) Spectroscopy: IR spectroscopy has been employed to identify functional groups present in the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Ergolide**.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule.

Synthesis and Isolation

Total Synthesis

A detailed, step-by-step protocol for the total synthesis of **Ergolide** is not currently available in the reviewed literature. The complex stereochemistry of sesquiterpene lactones presents a significant synthetic challenge.

Isolation from Natural Sources

Ergolide is naturally present in and has been isolated from the aerial parts of *Inula hupehensis* and the flowers of *Inula britannica*. A general protocol for the isolation of sesquiterpene lactones from *Inula* species involves the following steps. Please note that this is a generalized workflow and optimization for **Ergolide** isolation is necessary.

Caption: Generalized workflow for the isolation of **Ergolide**.

Biological Activity and Mechanism of Action

Ergolide exhibits significant anti-inflammatory and anticancer activities, which are primarily attributed to its modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF- κ B Signaling Pathway

Ergolide has been shown to suppress the activation of Nuclear Factor-kappa B (NF- κ B), a critical transcription factor involved in the inflammatory response. The proposed mechanism involves the inhibition of I κ B (inhibitor of κ B) degradation, which in turn prevents the translocation of NF- κ B into the nucleus and subsequent transcription of pro-inflammatory genes.

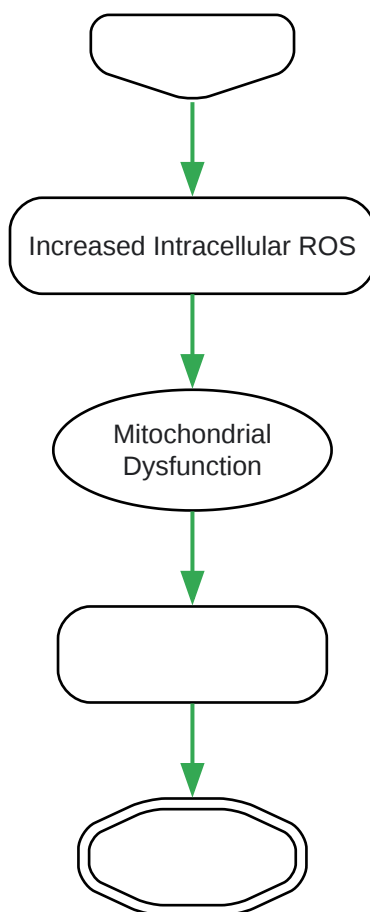


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Caption: **Ergolide**'s inhibition of the NF- κ B signaling pathway.

Anticancer Activity: Induction of ROS-Dependent Apoptosis

In various cancer cell lines, particularly in acute lymphoblastic leukemia, **Ergolide** has been demonstrated to induce cell cycle arrest and apoptosis. This pro-apoptotic effect is mediated by an increase in intracellular Reactive Oxygen Species (ROS). The accumulation of ROS triggers a cascade of events leading to programmed cell death.



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Caption: ROS-dependent apoptosis induced by **Ergolide**.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of **Ergolide**.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of **Ergolide** on cancer cell lines.

Materials:

- Leukemia cell lines (e.g., Jurkat, MOLT-4)
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **Ergolide** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Prepare serial dilutions of **Ergolide** in culture medium from the stock solution.
- Remove the old medium and add 100 μ L of fresh medium containing various concentrations of **Ergolide** to the wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 24, 48, or 72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Treated and untreated cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Harvest approximately $1-5 \times 10^5$ cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μ L of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

Materials:

- Treated and untreated cells
- DCFH-DA stock solution (in DMSO)
- Serum-free medium
- PBS
- Fluorescence microplate reader or flow cytometer

Procedure:

- Seed cells in a 96-well plate or appropriate culture vessel and treat with **Ergolide** for the desired time.
- Remove the treatment medium and wash the cells with PBS.
- Incubate the cells with a working solution of 10 μ M DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
- Wash the cells twice with PBS to remove excess probe.
- Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or analyze by flow cytometry.

Western Blot Analysis of NF- κ B Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the NF- κ B signaling pathway.

Materials:

- Treated and untreated cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer

- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-I κ B α)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the cells and determine the protein concentration of the lysates.
- Denature 20-40 μ g of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

Ergolide is a promising natural product with well-documented anti-inflammatory and anticancer properties. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and the induction of ROS-dependent apoptosis, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of **Ergolide**'s properties and the experimental approaches to study its effects. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and toxicological studies, as well as the development of efficient synthetic routes.

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References

- 1. Ergolide | C₁₇H₂₂O₅ | CID 185786 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com